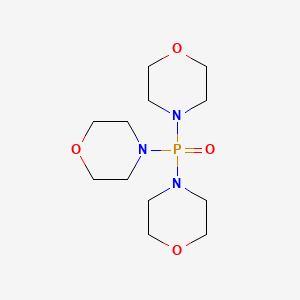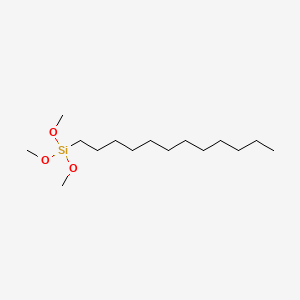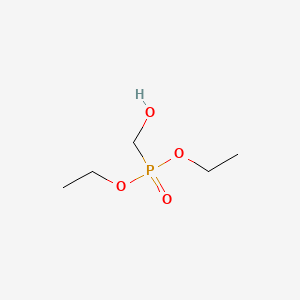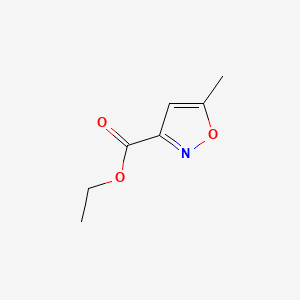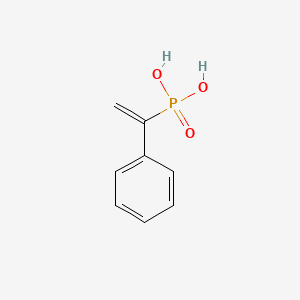![molecular formula C11H14BrNO4S2 B1293994 {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid CAS No. 1142209-86-6](/img/structure/B1293994.png)
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid (BSTPA) is an organic compound composed of a bromo-thienyl sulfonyl group attached to a piperidin-4-yl acetic acid. BSTPA is a widely used compound in a variety of research applications, such as drug design, chemical synthesis, and biochemistry. This compound is known for its unique chemical structure, which makes it a versatile compound for research purposes. Additionally, BSTPA has a wide range of biochemical and physiological effects that have been studied in a variety of ways.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for '{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid' involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with piperidine followed by the addition of acetic anhydride to form the intermediate. The intermediate is then hydrolyzed to yield the final product.
Starting Materials
5-bromo-2-thiophenesulfonyl chloride, piperidine, acetic anhydride, water, sodium hydroxide
Reaction
Step 1: 5-bromo-2-thiophenesulfonyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form the intermediate {1-[(5-Bromo-2-thienyl)sulfonyl]piperidine}., Step 2: Acetic anhydride is added to the intermediate and the reaction mixture is heated to form the intermediate {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetate., Step 3: The intermediate is hydrolyzed by adding water and sodium hydroxide to yield the final product {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid.
Aplicaciones Científicas De Investigación
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid is a widely used compound in a variety of scientific research applications. It is commonly used in drug design, chemical synthesis, and biochemistry. {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has been used in the synthesis of various drugs, such as antibiotics and anti-cancer agents. Additionally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has been used in the synthesis of various organic compounds, such as polymers and surfactants. In biochemistry, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has been used to study the structure and function of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition is thought to be due to the presence of the bromo-thienyl sulfonyl group, which has been shown to interact with the active site of the enzyme and block its activity. Additionally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid is thought to have an effect on the activity of other proteins and enzymes, such as the enzyme responsible for the conversion of cholesterol to bile acids.
Efectos Bioquímicos Y Fisiológicos
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has been shown to reduce inflammation, reduce cholesterol levels, and reduce blood pressure. Additionally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has been shown to have anti-tumor and anti-cancer effects in some animal models. {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has also been shown to have anti-bacterial and anti-viral effects in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid in lab experiments has a number of advantages. {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid is a highly soluble compound, which makes it easy to work with in lab experiments. Additionally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid is a relatively inexpensive compound, which makes it an attractive choice for research purposes. However, there are some limitations to the use of {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid in lab experiments. {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid is a relatively unstable compound and can decompose under certain conditions. Additionally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid has a low melting point, which can make it difficult to work with in certain experiments.
Direcciones Futuras
The potential applications of {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid in research and clinical settings are vast. In the future, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid could be used to develop new drugs and treatments for a variety of diseases and conditions. Additionally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid could be used to study the structure and function of various proteins and enzymes. Additionally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid could be used to develop new materials for use in a variety of industries. Finally, {1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid could be used to study the biochemical and physiological effects of various compounds in animal and human models.
Propiedades
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c12-9-1-2-11(18-9)19(16,17)13-5-3-8(4-6-13)7-10(14)15/h1-2,8H,3-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUFRCDMIWICGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

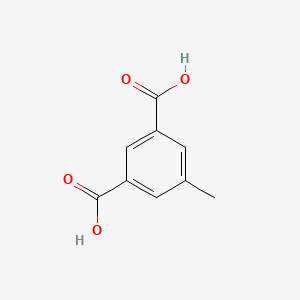



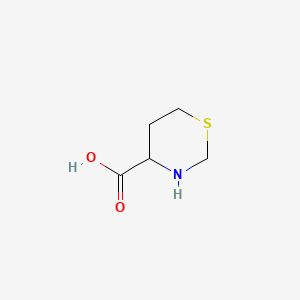
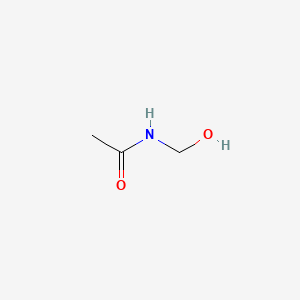
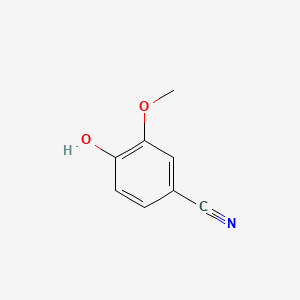
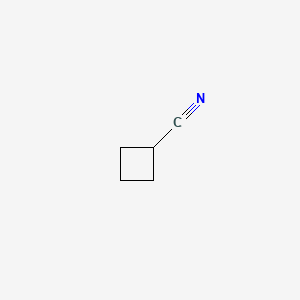
![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)
